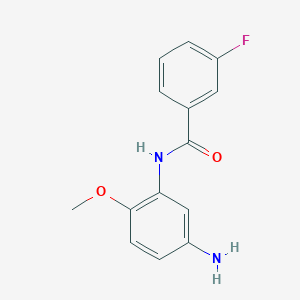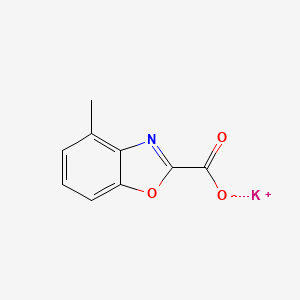
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as 3-Fluoro-N-(5-amino-2-methoxyphenyl)benzamide or FAM-BZ. It is a white crystalline powder with a molecular weight of 288.30 g/mol. FAM-BZ is a derivative of benzamide and has a fluorine atom in the 3-position of the benzene ring.
Mécanisme D'action
FAM-BZ inhibits PARP-1 by binding to the catalytic domain of the enzyme. This prevents the enzyme from repairing damaged DNA and leads to the accumulation of DNA damage. In cancer cells, this accumulation of DNA damage leads to cell death. In neurodegenerative diseases, FAM-BZ prevents neuronal death by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
FAM-BZ has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells and prevent the growth and proliferation of cancer cells. It can also reduce oxidative stress and inflammation in neuronal cells, leading to neuroprotection. FAM-BZ has been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FAM-BZ in lab experiments are its potency and specificity in inhibiting PARP-1. It has low toxicity and is well-tolerated in animal studies. However, the limitations of using FAM-BZ in lab experiments are its high cost and limited availability. The synthesis of FAM-BZ is also a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on FAM-BZ. One potential application is in the treatment of cancer. FAM-BZ has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Further studies are needed to determine the efficacy of FAM-BZ in combination with other cancer treatments. Another potential application is in the treatment of neurodegenerative diseases. FAM-BZ has been shown to have neuroprotective effects and can prevent neuronal death. Further studies are needed to determine the potential of FAM-BZ in the treatment of Alzheimer's and Parkinson's disease. Additionally, the development of more efficient and cost-effective synthesis methods for FAM-BZ could increase its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of FAM-BZ involves the reaction of 3-fluorobenzoic acid with 5-amino-2-methoxyaniline in the presence of a coupling reagent. The reaction is carried out in a suitable solvent and under appropriate reaction conditions to obtain the desired product. The purity and yield of the product can be improved by recrystallization.
Applications De Recherche Scientifique
FAM-BZ has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of PARP-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. FAM-BZ has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent neuronal death.
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCYCWDMHIIHJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)
![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)
![1-methyl-1H-benzo[d]imidazol-5-yl acetate](/img/structure/B2390718.png)
![methyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]phenoxy]ethoxy]phenyl]-2-methylpropylidene]hydroxylamine](/img/structure/B2390721.png)
![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)

![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)

